molecular formula C27H30ClN3O2S B3000516 4-benzyl-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216762-45-6

4-benzyl-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B3000516
CAS No.: 1216762-45-6
M. Wt: 496.07
InChI Key: BYINWCZASPRCGS-UHFFFAOYSA-N
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Description

4-Benzyl-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a benzothiazole-based compound with a complex tertiary amine and benzamide backbone. Its structure includes a 4-methoxy-substituted benzothiazole ring linked to a benzamide moiety via a 3-(dimethylamino)propyl chain, with a benzyl group at the 4-position of the benzamide.

Properties

IUPAC Name

4-benzyl-N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O2S.ClH/c1-29(2)17-8-18-30(27-28-25-23(32-3)11-7-12-24(25)33-27)26(31)22-15-13-21(14-16-22)19-20-9-5-4-6-10-20;/h4-7,9-16H,8,17-19H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYINWCZASPRCGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC=C(C=C3)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of benzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Dimethylamino Propyl Chain: This step involves the reaction of the intermediate with 3-dimethylaminopropylamine under nucleophilic substitution conditions.

    Formation of the Methoxybenzo[d]thiazolyl Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-benzyl-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Pharmacology: It can be studied for its pharmacokinetic and pharmacodynamic properties to understand its potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biology: It can be used in biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 4-benzyl-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of benzothiazole derivatives functionalized with tertiary amines and substituted benzamides. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Features
4-Benzyl-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride Not provided C28H31ClN4O2S ~547.1 (estimated) 4-Methoxybenzothiazole, benzyl group at 4-position Tertiary amine chain for enhanced solubility; potential kinase inhibition
N-(3-(Dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride 1052530-89-8 C21H23ClN4O2S2 463.0 Dual benzothiazole moieties Compact structure; possible dual-target activity
N-(3-(Dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride 1052535-94-0 C28H33ClN4O4S2 589.2 4-Ethoxybenzothiazole, sulfamoyl group Sulfamoyl group may improve metabolic stability; ethoxy increases lipophilicity
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide 1052535-94-0 C10H6Cl2N2OS 273.1 Dichlorophenyl, thiazole Simpler structure; documented anti-inflammatory activity

Key Observations

In contrast, the 4-ethoxy group (CAS 1052535-94-0) increases steric bulk and lipophilicity, which could alter pharmacokinetics . The benzyl group at the 4-position of the benzamide (target compound) introduces additional aromatic interactions, a feature absent in simpler analogs like 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide .

Role of Tertiary Amine Chains: The 3-(dimethylamino)propyl chain in the target compound and its analogs (CAS 1052530-89-8 and 1052535-94-0) likely improves solubility in physiological conditions, a critical factor for oral bioavailability .

For instance, S-alkylation of 1,2,4-triazoles with α-halogenated ketones is a common step, as seen in .

Spectroscopic Characterization :

  • IR and NMR data from confirm tautomeric forms and functional groups in related compounds. For example, the absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) in triazole-thiones validate structural assignments, a method applicable to the target compound .

Biological Activity

4-benzyl-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole core, which is known for its diverse biological activities. The presence of a dimethylamino propyl group enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may function as an inhibitor by binding to the active sites of enzymes, thereby preventing substrate interaction and subsequent catalysis. Additionally, it may modulate receptor signaling pathways, influencing cellular responses.

Biological Activity Data

Recent studies have explored the biological activity of compounds related to the benzothiazole structure. Below is a summary table showcasing some relevant data on similar compounds:

Compound IC50 (μM) MIC (μM) Activity
7a7.7 ± 0.80.08Antitubercular
7bNT0.32Antitubercular
7cNT0.32Antitubercular
7e9.2 ± 1.50.09Antitubercular
7f11.1 ± 1.80.09Antitubercular

Note: NT = Not Tested .

Case Studies and Research Findings

  • Antiviral Activity : A study on related compounds indicated that benzothiazole derivatives exhibit potent anti-HIV activity, with several analogues displaying IC50 values in the nanomolar range against wild-type HIV-1 strains . This suggests that the structural features present in our compound may also confer similar antiviral properties.
  • Neurotensin Receptor Antagonism : Research has identified compounds with similar structural motifs as neurotensin receptor antagonists, which could have implications for neuropharmacological applications . The ability to modulate neurotensin receptors may lead to therapeutic strategies for conditions such as schizophrenia and obesity.
  • Analgesic Properties : Compounds within this chemical class have been reported to possess analgesic activities superior to traditional opioids in certain assays, indicating potential use in pain management . The analgesic efficacy could be linked to the modulation of pain pathways through receptor interactions.

Q & A

Basic: What are the key considerations for synthesizing this compound to ensure high yield and purity?

Answer:
Key steps include:

  • Nitrogen atmosphere control during reactions to prevent oxidation (e.g., synthesis of compound 29 in ).
  • Multi-step purification using ethyl acetate extraction and HPLC (98–99% purity achieved via reverse-phase HPLC in and ).
  • Optimized reaction conditions , such as reflux duration and catalyst selection (e.g., copper iodide and L-proline in ).

Basic: Which spectroscopic methods are most effective for characterizing structural integrity?

Answer:

  • 1H/13C NMR to confirm substituent positions and stereochemistry (e.g., compound 31 in and a–9e in ).
  • High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., compound 5i–5l in ) .
  • HPLC purity analysis to quantify impurities (e.g., 99% purity for compound 31 in ).

Advanced: How can multi-step synthesis routes for analogous derivatives be optimized for low-yield intermediates?

Answer:

  • Solvent system variation : Polar aprotic solvents (e.g., DMF) may improve solubility of hydrophobic intermediates ().
  • Catalyst screening : Transition-metal catalysts (e.g., CuI in ) enhance coupling reaction efficiency.
  • Intermediate stabilization : Use of protecting groups (e.g., tert-butyl carbamate in compound 30, ) prevents side reactions.

Advanced: What strategies resolve contradictions between computational docking predictions and experimental binding assays?

Answer:

  • Docking pose validation : Compare computational models (e.g., AutoDock Vina) with crystallographic data (e.g., compound 9c’s binding mode in ).
  • Free energy calculations : Use molecular dynamics (MD) simulations to account for solvation effects (e.g., ’s docking analysis).
  • Experimental validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities.

Advanced: How to design substituent variation studies (e.g., methoxy vs. chloro) to assess biological activity?

Answer:

  • Structure-activity relationship (SAR) protocols :
    • Synthesize derivatives with systematic substituent changes (e.g., ’s 9a–9e with aryl modifications).
    • Test enzyme inhibition (e.g., α-glucosidase assays in ).
  • Computational modeling : DFT calculations to predict electronic effects of substituents on binding.

Basic: What purification techniques are recommended post-synthesis?

Answer:

  • Recrystallization : Use solvent mixtures like DMSO/water (2:1) for crystalline products ().
  • Column chromatography : Silica gel with gradients of ethyl acetate/hexanes (e.g., compound 29 in ).
  • Acid-base extraction : For hydrochloride salt isolation (e.g., dihydrochloride formation in ).

Advanced: How to distinguish isomeric byproducts during dimethylaminopropyl side-chain alkylation?

Answer:

  • 2D NMR techniques : NOESY or COSY to identify spatial proximity of protons (e.g., compound 11l’s stereochemistry in ).
  • Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., ’s use of HPLC for purity).
  • Vibrational spectroscopy : FT-IR to detect functional group orientation differences.

Advanced: How to validate target engagement in cellular models for enzyme inhibition?

Answer:

  • Biochemical assays : Measure IC50 values against target enzymes (e.g., acps-pptase in ).
  • Cellular thermal shift assays (CETSA) : Confirm target binding in live cells.
  • Knockdown/rescue experiments : Use siRNA to verify specificity (e.g., bacterial proliferation studies in ).

Basic: How to confirm hydrochloride salt formation during final isolation?

Answer:

  • Elemental analysis : Match experimental vs. theoretical Cl⁻ content (e.g., compound 11l•2HCl in ).
  • Ion chromatography : Quantify chloride ions post-synthesis.
  • pH titration : Monitor neutralization points during salt formation.

Advanced: What computational methods predict solvation effects on conformational stability?

Answer:

  • Explicit solvent MD simulations : Analyze hydration shells around the benzothiazole moiety (e.g., ’s docking studies).
  • COSMO-RS : Predict solubility parameters in physiological buffers.
  • QM/MM hybrid models : Study electronic interactions in aqueous environments.

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